molecular formula C18H17N3O2S B2760466 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2097898-27-4

4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2760466
CAS No.: 2097898-27-4
M. Wt: 339.41
InChI Key: QAJSNYJWIINWCD-UHFFFAOYSA-N
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Description

4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a 2-methyl group and a benzothiophene-carbonyl-pyrrolidine moiety. The pyrimidine ring serves as a critical pharmacophore, commonly associated with kinase inhibition or nucleotide analog activity .

Its structural design aligns with known kinase inhibitors that utilize bicyclic aromatic systems (e.g., benzothiophene) to enhance target affinity and metabolic stability .

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-19-8-6-17(20-12)23-14-7-9-21(11-14)18(22)16-10-13-4-2-3-5-15(13)24-16/h2-6,8,10,14H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJSNYJWIINWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzothiophene-2-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(1-benzothiophene-2-carbonyl)pyrrolidine. This intermediate is subsequently coupled with 4-hydroxy-2-methylpyrimidine under basic conditions to yield the final product.

Key reaction conditions include:

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Triethylamine (TEA), pyridine

    Temperature: Typically room temperature to 60°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzothiophene can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

    Coupling: Palladium catalysts (Pd(PPh₃)₄), boronic acids

Major Products

    Oxidation: Benzothiophene sulfoxides or sulfones

    Reduction: Benzothiophene alcohol derivatives

    Substitution: Various substituted pyrimidines

    Coupling: Complex biaryl or heteroaryl compounds

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 4-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine exhibit anticancer properties. The benzothiophene moiety is known for its ability to interact with various biological targets, which may contribute to the inhibition of tumor growth and proliferation.

Neurological Disorders

The compound's potential as a neuroprotective agent has been investigated. Studies suggest that derivatives of pyrimidine can modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Effects

Compounds similar to this pyrimidine derivative have shown promise in reducing inflammation. The modulation of inflammatory pathways may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated that compounds with similar structures inhibit cancer cell lines effectively.
NeuroprotectionShowed potential neuroprotective effects in animal models of neurodegeneration.
Anti-inflammatory PropertiesReported significant reductions in markers of inflammation in vitro and in vivo.

Mechanism of Action

The mechanism of action of 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine with structurally and functionally related compounds, focusing on key pharmacological and physicochemical properties.

Table 1: Structural and Functional Comparison

Property This compound 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea
Core Structure Pyrimidine with benzothiophene-pyrrolidine substituent Pyrimidine-pyrazole hybrid with fluorophenyl and methoxyethyl-pyrrolidine substituents
Kinase Target TrkA (predicted) TrkA (explicitly stated in patent)
Key Substituents Benzothiophene-2-carbonyl (lipophilic), 2-methylpyrimidine (H-bond acceptor) 3-Fluorophenyl (electron-withdrawing), 2-methoxyethyl (solubility-enhancing)
Binding Affinity (IC₅₀/Kᵢ) Data not publicly available (likely optimized for TrkA) Patent claims "nanomolar potency" but no explicit values provided
Selectivity Hypothesized to favor TrkA due to benzothiophene’s bulk Fluorophenyl group may improve selectivity over off-target kinases (e.g., TrkB/C)
Pharmacokinetics Benzothiophene likely enhances metabolic stability; pyrrolidine linker aids bioavailability Methoxyethyl group improves aqueous solubility, potentially reducing hepatic clearance

Key Findings

Structural Flexibility vs. Rigidity :

  • The benzothiophene-pyrrolidine moiety in the target compound introduces rigidity, which may stabilize binding to TrkA’s ATP-binding pocket. In contrast, the fluorophenyl-methoxyethyl analog prioritizes solubility and metabolic stability through polar substituents .

Selectivity Profiles: The benzothiophene derivative’s larger aromatic system may reduce off-target effects compared to smaller fluorophenyl groups, which are prone to nonspecific interactions with other kinases (e.g., VEGF receptors).

Patent-Based Insights :

  • The referenced patent (EP2017) highlights that pyrimidine-pyrazole hybrids with fluorophenyl groups exhibit improved in vivo efficacy in neuropathic pain models. However, the benzothiophene analog’s superior lipophilicity could enhance blood-brain barrier penetration for CNS applications .

Biological Activity

The compound 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several steps that can be summarized as follows:

  • Preparation of the Benzothiophene Intermediate : The synthesis begins with the formation of 1-benzothiophene-2-carbonyl chloride, which is reacted with pyrrolidine to yield the corresponding pyrrolidinyl intermediate.
  • Formation of the Pyrimidine Core : The intermediate is then subjected to reactions that introduce the pyrimidine moiety, specifically at the 4-position, leading to the final product.

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The specific mechanism remains under investigation but is likely linked to modulation of cellular pathways associated with inflammation and cancer.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown:

  • Inhibition of Cell Proliferation : In vitro assays demonstrated that these compounds can significantly inhibit the growth of various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds may induce apoptosis through activation of intrinsic pathways, leading to cell cycle arrest and increased expression of pro-apoptotic factors.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. Research has shown that similar pyrimidine derivatives can:

  • Reduce Inflammatory Mediators : In vivo studies indicate a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with these compounds.
  • Inhibit NF-kB Pathway : By inhibiting the NF-kB signaling pathway, these compounds may prevent the transcription of genes involved in inflammation.

Data Summary

Biological ActivityObservationsReferences
AnticancerSignificant inhibition of A431 cell proliferation
Induction of ApoptosisActivation of intrinsic apoptotic pathways
Anti-inflammatoryReduction in TNF-alpha and IL-6 levels
NF-kB Pathway InhibitionPrevents transcription of inflammatory genes

Case Study 1: Antitumor Efficacy in Animal Models

A study evaluated the antitumor efficacy of a related compound in mice models bearing xenografts of human cancer cells. The results indicated a marked reduction in tumor size compared to control groups, suggesting promising therapeutic potential for further development.

Case Study 2: Inflammatory Disease Model

In a model for rheumatoid arthritis, administration of the compound led to a significant decrease in joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints compared to untreated controls.

Q & A

Q. How can researchers optimize the synthetic route for 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine to improve yield and purity?

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer: Structural validation involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at pyrimidine C2, benzothiophene coupling) .
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and benzothiophene orientation (e.g., space group P-1 for analogous compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Q. How should researchers resolve contradictions in biological assay data for this compound across different experimental models?

Methodological Answer: Discrepancies may arise from assay conditions or target specificity. Mitigation strategies include:

  • Dose-Response Curves : Validate activity across 3–5 log units to exclude false positives .
  • Cell Line Validation : Use isogenic models (e.g., wild-type vs. knockout) to confirm target engagement .
  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with phenotypic readouts (e.g., apoptosis) .

Example Contradiction : A compound showing potent in vitro activity but poor in vivo efficacy may require formulation optimization (e.g., PEGylation for solubility) .

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